(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid
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Overview
Description
(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group attached to a tetrahydropyrimidinyl ring with an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid typically involves the following steps:
Formation of the Tetrahydropyrimidinyl Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as urea or thiourea with a suitable aldehyde or ketone.
Introduction of the Chlorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the tetrahydropyrimidinyl intermediate.
Attachment of the Acetic Acid Moiety: This can be done through an esterification reaction followed by hydrolysis to yield the final acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyrimidinyl ring, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid involves its interaction with specific molecular targets. The chlorophenyl group can interact with hydrophobic pockets in proteins, while the acetic acid moiety can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (1S)-1-(3-chlorophenyl)-2-oxo-2-[(1,3,4-trioxo-1,2,3,4-tetrahydroisoquinolin-5-yl)amino]ethyl acetate
- 1-substituted-3-(3-(2-chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino)isothioureas
- 3-chlorocetirizine dihydrochloride
Comparison: Compared to these similar compounds, (3-(3-chlorophenyl)-2-oxotetrahydro-1(2H)-pyrimidinyl)acetic acid is unique due to its specific combination of a chlorophenyl group with a tetrahydropyrimidinyl ring and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H13ClN2O3 |
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Molecular Weight |
268.69 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-2-oxo-1,3-diazinan-1-yl]acetic acid |
InChI |
InChI=1S/C12H13ClN2O3/c13-9-3-1-4-10(7-9)15-6-2-5-14(12(15)18)8-11(16)17/h1,3-4,7H,2,5-6,8H2,(H,16,17) |
InChI Key |
ZBMJZFGQQDOGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N(C1)C2=CC(=CC=C2)Cl)CC(=O)O |
Origin of Product |
United States |
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